N-Oxalylglycine

Mitochondrial Metabolism Bioenergetics HIF Signaling

N-Oxalylglycine (NOG) is the definitive, broad-spectrum 2-OG dioxygenase inhibitor for cell-free and isolated mitochondrial studies. Unlike the cell-permeable prodrug DMOG—whose activity depends on variable MCT2 transporter expression and generates off-target metabolites—NOG directly inhibits PHD1 (IC50 2.1 μM), PHD2 (IC50 5.6 μM), FIH, and JMJD histone demethylases without confounding uptake kinetics. Its high aqueous solubility eliminates DMSO interference, ensuring clean, reproducible data in enzymatic assays, mitochondrial respiration studies, and high-throughput screening. Choose NOG for precise mechanistic work.

Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
CAS No. 148349-03-5
Cat. No. B131530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxalylglycine
CAS148349-03-5
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC4H5NO5
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyBIMZLRFONYSTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxalylglycine (NOG) 148349-03-5: Broad-Spectrum 2-OG Oxygenase Inhibitor for Hypoxia and Epigenetic Research


N-Oxalylglycine (NOG, CAS 148349-03-5), also cataloged as 5262-39-5, is a small-molecule structural analogue of the tricarboxylic acid cycle intermediate 2-oxoglutarate (2-OG) [1]. It functions as a broad-spectrum, competitive inhibitor of the 2-OG-dependent dioxygenase superfamily, a class of enzymes reliant on Fe(II) and 2-OG for catalysis and implicated in hypoxic signaling, chromatin modification, and collagen biosynthesis [2]. As a non-hydroxylatable 2-OG mimic, NOG competitively occupies the 2-OG binding pocket of these enzymes without initiating the catalytic cycle, making it a fundamental tool compound for probing 2-OG-dependent biology [3].

N-Oxalylglycine (NOG) vs. DMOG: Why the Parent Compound is Often the Wrong Choice for Procurement


A common procurement error is selecting the widely used prodrug Dimethyloxalylglycine (DMOG) as a direct substitute for N-Oxalylglycine (NOG). This substitution fails due to fundamental differences in cellular entry mechanisms and off-target activities. While DMOG is a cell-permeable ester designed to overcome the poor membrane permeability of NOG, its conversion to the active inhibitor is not a simple, clean process. DMOG is rapidly de-esterified in cell culture media to monocarboxylate intermediates (MOG), whose cellular uptake is strictly dependent on the monocarboxylate transporter MCT2 [1]. Consequently, DMOG's intracellular activity is variable and contingent on MCT2 expression levels across different cell lines. Critically, NOG itself is the direct inhibitor of mitochondrial respiration, while DMOG's effects on metabolism are a composite of NOG generation and the activity of its intermediate metabolites [2]. Using DMOG therefore introduces transporter-dependent variability and potential off-target metabolic perturbations not present with direct application of NOG in cell-free or isolated mitochondrial systems [3].

N-Oxalylglycine (NOG) Quantitative Differentiation: Head-to-Head Evidence for Informed Procurement


Direct Inhibition of Mitochondrial Respiration: NOG, Not DMOG, is the Active Moiety

In isolated mitochondria, N-Oxalylglycine (NOG) directly inhibits state 3 respiration (ADP-stimulated), a phenomenon that precedes and is independent of hypoxia-inducible factor (HIF) stabilization. The prodrug DMOG also inhibits cellular respiration, but this effect is dependent on its de-esterification to NOG. This demonstrates that NOG is the proximal inhibitor of mitochondrial function, a property that must be accounted for in experimental design, especially in studies of cellular metabolism [1].

Mitochondrial Metabolism Bioenergetics HIF Signaling

Cellular Permeability: A Quantitative Basis for Choosing Between NOG and DMOG

A key determinant for procurement is the stark contrast in cell permeability. N-Oxalylglycine (NOG) is inherently poorly membrane-permeable due to its dicarboxylic acid structure. This limitation is precisely why the esterified prodrug, Dimethyloxalylglycine (DMOG), was developed. Quantitative studies show that DMOG acts as a membrane-permeable carrier, rapidly de-esterifying in cell culture media to the monocarboxylate MOG, which then requires the MCT2 transporter for cellular uptake. Therefore, the selection between NOG and DMOG is dictated by the experimental system: NOG is optimal for cell-free assays, while DMOG is necessary for intact cells, but with the caveat of MCT2-dependent variability [1].

Cell Permeability Prodrug Transporter Biology MCT2

Broad-Spectrum 2-OG Dioxygenase Inhibition: Defining the Target Profile of NOG

N-Oxalylglycine (NOG) is characterized as a broad-spectrum, pan-inhibitor of the 2-oxoglutarate (2-OG) dioxygenase superfamily, in contrast to more selective tool compounds. Its potency against two key subfamilies—the HIF prolyl hydroxylases (PHDs) and the Jumonji C-domain-containing histone lysine demethylases (JMJDs)—has been quantified across multiple studies. While it is less potent than certain next-generation inhibitors (e.g., IOX2 for PHD2), its well-defined, moderate potency across a wide range of targets makes it a uniquely useful tool for general 2-OG dioxygenase inhibition. This profile contrasts sharply with selective inhibitors like 2,4-PDCA, which shows high specificity for JMJD2A/E over other family members .

Epigenetics Enzyme Inhibition Hypoxia IC50

Aqueous Solubility and Stability: A Procurement Advantage for In Vitro Applications

For in vitro biochemical and cell-free assays, the physical properties of N-Oxalylglycine (NOG) offer a significant practical advantage over many other 2-OG dioxygenase inhibitors. NOG exhibits high aqueous solubility (>10 mg/mL in deionized water), facilitating the straightforward preparation of concentrated stock solutions without the need for organic co-solvents like DMSO, which can confound enzymatic assays . Furthermore, its solid powder form demonstrates excellent long-term stability when stored under standard desiccated conditions at 2-8°C, ensuring reliable performance and reducing the risk of degradation-related experimental variability over extended periods .

Solubility Formulation Stability Storage

N-Oxalylglycine (NOG): Evidence-Based Research and Industrial Application Scenarios


In Vitro Studies of the Hypoxic Response in Cell-Free Systems

N-Oxalylglycine (NOG) is the optimal choice for studying the biochemistry of the HIF prolyl hydroxylases (PHD1-3) and Factor Inhibiting HIF (FIH) in cell-free assays. Its direct inhibition of PHD1 (IC50 2.1 μM) and PHD2 (IC50 5.6 μM) without the requirement for cellular uptake allows for precise kinetic and mechanistic studies . The compound's high aqueous solubility facilitates its use in these assays, avoiding the confounding effects of DMSO . This is in direct contrast to the cell-permeable prodrug DMOG, which is inactive in such systems [1].

Dissecting Direct Mitochondrial Effects of 2-OG Dioxygenase Inhibition

Research investigating the intersection of 2-OG-dependent dioxygenases and mitochondrial metabolism should prioritize NOG. Evidence shows that NOG is the direct inhibitor of mitochondrial state 3 respiration, while the widely used prodrug DMOG's effects on cellular oxygen consumption are a composite of its de-esterification to NOG and other off-target activities . Therefore, studies on isolated mitochondria or permeabilized cells must use NOG to accurately attribute effects to 2-OG dioxygenase inhibition, not prodrug metabolism.

Broad-Spectrum Inhibition for Epigenetic Reprogramming Studies

When a research objective requires the simultaneous inhibition of multiple 2-OG dioxygenase families—for instance, to investigate the combined effects of HIF stabilization and histone methylation changes—NOG is the appropriate procurement choice. Its inhibitory profile spans both the HIF hydroxylases (PHD1-3, FIH) and the JMJD family of histone demethylases (JMJD2A, C, E) . This broad-spectrum activity is not replicated by more selective inhibitors like 2,4-PDCA, making NOG uniquely suited for pan-inhibition studies.

Quality Control and Calibration in High-Throughput Screening (HTS) Assays

The well-characterized, moderate potency and excellent aqueous solubility of NOG make it an ideal control compound for the development and validation of high-throughput screening assays targeting 2-OG dioxygenases . Its stability under standard storage conditions (2-8°C) ensures consistent performance over the life of a screening campaign . In an industrial setting, this translates to reliable assay quality control and reduced variability, a key procurement consideration over less stable or poorly soluble alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oxalylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.